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Compound of Interest

Compound Name: But-2-ynyl-p-tolyl-amine

CAS No.: 435345-29-2

Cat. No.: B1274550

Get Quote

Introduction & Strategic Significance
N-(But-2-ynyl)-4-methylaniline (also referred to as N-(but-2-ynyl)-p-toluidine) is a critical

building block in the synthesis of nitrogen-containing heterocycles. It serves as a primary

substrate for gold(I)-catalyzed intramolecular hydroamination, a powerful method for

constructing indole and quinoline scaffolds found in pharmaceutical agents.

The Synthetic Challenge: Selectivity
The primary challenge in synthesizing secondary amines via direct alkylation is polyalkylation.

The product (N-alkyl aniline) is often more nucleophilic than the starting material (p-toluidine),

leading to the formation of the undesired tertiary amine (N,N-di(but-2-ynyl)-4-methylaniline).

Core Directive: This protocol utilizes a controlled stoichiometry strategy combined with an

inorganic base in an aprotic polar solvent to maximize mono-alkylation selectivity.
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The synthesis proceeds via an

nucleophilic substitution. p-Toluidine acts as the nucleophile, displacing bromide from 1-bromo-
2-butyne. Potassium carbonate (

) is employed as a scavenger base to neutralize the generated HBr, driving the equilibrium
forward.
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Figure 1: Mechanistic pathway for the mono-alkylation of p-toluidine.

Detailed Protocol
Materials & Reagents

Reagent MW ( g/mol ) Equiv.[1]
Amount
(Example)

Role

p-Toluidine 107.16 1.2 1.28 g
Nucleophile

(Excess)

1-Bromo-2-

butyne
133.00 1.0

1.33 g (approx

0.88 mL)
Electrophile

Potassium

Carbonate
138.21 2.0 2.76 g Base

Acetonitrile

(MeCN)
- - 20 mL Solvent
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Critical Safety Note: 1-Bromo-2-butyne is a lachrymator and potential alkylating agent. Handle

only in a fume hood.

Step-by-Step Procedure
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-

toluidine (1.2 equiv) in anhydrous Acetonitrile (0.5 M concentration relative to bromide).

Why 1.2 equiv? A slight excess of the amine statistically favors the attack of the starting

material over the product, reducing over-alkylation.

Base Addition: Add Potassium Carbonate (2.0 equiv) to the solution. The mixture will appear

as a suspension.

Electrophile Addition: Add 1-Bromo-2-butyne (1.0 equiv) dropwise over 10 minutes at room

temperature.

Control Point: Rapid addition increases the local concentration of electrophile, promoting

double alkylation. Dropwise addition is essential.

Reaction: Stir the mixture at 50°C for 6–8 hours. Monitor via TLC (Hexane/EtOAc 8:2).

Endpoint: Disappearance of the bromide spot. A small spot for p-toluidine will remain (due

to excess).

Quench & Workup:

Filter the reaction mixture through a celite pad to remove inorganic salts (

).

Concentrate the filtrate under reduced pressure (Rotavap).
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Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed

by brine (15 mL).

Dry the organic layer over anhydrous

, filter, and concentrate.

Purification: Purify the crude oil via flash column chromatography on silica gel.

Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

Order of Elution: Dialkylated byproduct (fastest)

Target Product

Unreacted p-Toluidine.

Workflow Logic
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Figure 2: Purification and isolation workflow.

Validation & Characterization (Self-Validating Data)
To ensure the integrity of the synthesized compound, compare your analytical data against

these expected values.
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NMR Spectroscopy Data

Nucleus
Shift (

ppm)
Multiplicity Integral Assignment

H 7.02
Doublet (

Hz)
2H

Aromatic (meta

to N)

H 6.58
Doublet (

Hz)
2H

Aromatic (ortho

to N)

H 3.86 Singlet (broad) 2H

H 3.60 Broad Singlet 1H (Exchangeable)

H 2.24 Singlet 3H

H 1.80
Triplet (

Hz)
3H

Diagnostic Check:

If the signal at 3.86 ppm integrates to 4H and the NH signal is missing, you have formed the

tertiary amine (over-alkylation).

If the triplet at 1.80 ppm is missing, check if you used propargyl bromide (terminal alkyne)

instead of 1-bromo-2-butyne.

Mass Spectrometry
Formula:

Calculated MW: 159.23 g/mol

Expected MS (ESI+):
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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